![molecular formula C15H19NO5 B3025619 1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid CAS No. 593261-82-6](/img/structure/B3025619.png)
1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid
Overview
Description
1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 593261-82-6 . It has a molecular weight of 293.32 . The IUPAC name for this compound is 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid is 1S/C15H19NO5/c1-20-11-4-3-5-12 (21-2)13 (11)14 (17)16-8-6-10 (7-9-16)15 (18)19/h3-5,10H,6-9H2,1-2H3, (H,18,19) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
- Application : DMBPC serves as a building block for designing novel pharmaceutical compounds. Researchers explore its potential as a scaffold for developing drugs targeting specific diseases or biological pathways .
- Application : DMBPC’s structure suggests potential antioxidant and anti-inflammatory effects. Scientists investigate its ability to scavenge free radicals and reduce inflammation, which could be valuable in treating various health conditions .
- Application : DMBPC’s antioxidant properties may contribute to neuroprotection. Researchers explore its potential in preventing or slowing down neurodegeneration by targeting specific pathways or receptors .
- Application : DMBPC could serve as an enzyme inhibitor. Scientists study its interactions with specific enzymes (e.g., kinases, proteases) to understand their roles in cellular processes and disease pathways .
- Application : Researchers use DMBPC as a synthetic intermediate. Its unique structure allows for functionalization, making it valuable in creating complex molecules for various applications .
- Application : DMBPC’s carboxylic acid group can be used for surface functionalization. Scientists explore its application in modifying surfaces (e.g., polymers, nanoparticles) to improve adhesion, wettability, or biocompatibility .
Medicinal Chemistry and Drug Development
Antioxidant and Anti-Inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Chemical Biology and Enzyme Inhibition
Organic Synthesis and Chemical Reactions
Materials Science and Surface Modification
Safety and Hazards
Future Directions
As for future directions, it’s worth noting that piperidine derivatives play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-11-4-3-5-12(21-2)13(11)14(17)16-8-6-10(7-9-16)15(18)19/h3-5,10H,6-9H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOFYKQPCZGBJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353827 | |
Record name | 1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxybenzoyl)piperidine-4-carboxylic acid | |
CAS RN |
593261-82-6 | |
Record name | 1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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